molecular formula C2F3N B13736022 Trifluoromethylisocyanide CAS No. 19480-01-4

Trifluoromethylisocyanide

Cat. No.: B13736022
CAS No.: 19480-01-4
M. Wt: 95.02 g/mol
InChI Key: LKHQVUSYAMWNQZ-UHFFFAOYSA-N
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Description

Trifluoromethylisocyanide (CF 3 NC) is a specialized fluorocarbon isocyanide known for its high reactivity and utility in research. Its most prominent application is in the field of coordination chemistry, where it functions as a ligand for metals. In this role, its behavior is noted to be similar to that of carbon monoxide (CO), making it a subject of interest for synthesizing novel organometallic complexes and studying ligand properties . A key characteristic of this compound is its tendency to polymerize, which occurs even at temperatures below its boiling point of -80 °C, necessitating careful handling and storage conditions . It is important for researchers to distinguish it from its more stable isomer, trifluoroacetonitrile (CF 3 CN) . The compound is offered for research applications only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluoro(isocyano)methane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2F3N/c1-6-2(3,4)5
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHQVUSYAMWNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2NF3, C2F3N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Record name Trifluoromethylisocyanide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Trifluoromethylisocyanide
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147379
Record name Trifluoromethylisocyanide
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Molecular Weight

95.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105879-13-8, 19480-01-4
Record name Trifluoromethylisocyanide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105879138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoromethylisocyanide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoromethyl isocyanide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3NG676YU8
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for Trifluoromethylisocyanide and Its Chemical Precursors

Refined Synthesis Routes to Trifluoromethylisocyanide (B13736015)

The synthesis of this compound has evolved to overcome issues of low yields and hazardous reaction conditions, with modern methods focusing on precursor optimization and novel reaction pathways.

Optimized Precursor-Based Approaches for Enhanced Yield and Purity

A significant and high-yielding method for synthesizing this compound involves the dehydration of N-(trifluoromethyl)formamide. researchgate.net This two-step approach typically starts with the formylation of a suitable precursor, followed by dehydration using a potent agent like phosphorus oxychloride (POCl₃) in the presence of a base. mdpi.com

Another established, albeit historically challenging, route is the reaction of an alkyl iodide with silver cyanide. thieme-connect.deresearchgate.net This method was pivotal in the initial discovery of isocyanides. core.ac.uk While effective for certain substrates, it often requires an excess of potassium cyanide to liberate the free isocyanide from its complex with silver iodide. thieme-connect.de The reaction of silver cyanide with trifluoromethyl iodide has been specifically utilized for CF₃NC synthesis. core.ac.uk

Pyrolysis represents another avenue for CF₃NC synthesis. One such method involves the pyrolysis of a copolymer derived from trifluoronitrosomethane (B1596166) and trifluoroacryloyl fluoride (B91410). rsc.org The resulting perfluoro-(3-azabut-2-enoyl) fluoride is then pyrolyzed over potassium fluoride to yield this compound through the elimination of carbonyl fluoride. rsc.org

Comparison of Precursor-Based Synthetic Routes for this compound
Precursor(s)Key ReagentsGeneral ApproachNoteworthy Aspects
N-(trifluoromethyl)formamidePOCl₃, Base (e.g., Triethylamine)DehydrationA widely used and high-yielding method. researchgate.netmdpi.com
Trifluoromethyl iodideSilver cyanide (AgCN)Nucleophilic SubstitutionA classic method in isocyanide synthesis, adapted for fluorinated compounds. core.ac.uk
Trifluoronitrosomethane, Trifluoroacryloyl fluoridePotassium fluoride (for pyrolysis)Copolymerization followed by PyrolysisInvolves the formation and subsequent thermal decomposition of a fluorinated polymer. rsc.org

Novel Catalytic and Non-Catalytic Syntheses of this compound

While the direct catalytic synthesis of the unstable this compound molecule remains a formidable challenge, research has led to novel catalytic processes for trifluoromethylation, which is a related field. For instance, palladium-catalyzed trifluoromethylation of aryl bromides has been successfully achieved. nih.gov Other novel catalyst systems are also being developed for various organic syntheses. nih.govrsc.orgenergy.gov

Non-catalytic advancements often focus on improving existing methods. For example, the use of modern dehydrating agents in the dehydration of N-(trifluoromethyl)formamide aims to enhance yields and milden reaction conditions. The development of electrophilic trifluoromethylation reagents has also opened new potential pathways to access the CF₃NC ligand from cyanide complexes. fu-berlin.de

Preparation of this compound-Derived Reagents and Building Blocks

The high reactivity of this compound makes it an excellent starting material for creating a variety of fluorinated organic molecules. researchgate.netresearchgate.net

Synthesis of Fluorinated Isocyanide Analogues and Derivatives

This compound is a versatile building block for synthesizing more complex fluorinated compounds. It readily participates in cycloaddition reactions. For example, it reacts with hexafluoroacetone (B58046) to form a five-membered heterocyclic compound. mdpi.comresearchgate.net It also undergoes cycloaddition with diphosphenes, leading to the formation of novel phosphorus-containing heterocycles like 2-phosphinidene-1,3-azaphospholidine derivatives. mdpi.comjst.go.jpnih.gov

Furthermore, the isocyanide group can be transformed. It reacts with mercuric oxide to yield trifluoromethyl isocyanate and can be isomerized to trifluoromethyl cyanide upon heating. rsc.org Its reaction with trifluoroacetic anhydride (B1165640) provides a route to trifluoropyruvamides, which are useful fluorinated synthetic intermediates. ensta-paris.fr

Selected Reactions for the Synthesis of this compound Derivatives
ReactantProduct TypeReaction TypeReference
HexafluoroacetoneFive-membered heterocycleCycloaddition mdpi.comresearchgate.net
DiphosphenesAzaphospholidine derivativeCycloaddition mdpi.comjst.go.jpnih.gov
Mercuric oxideTrifluoromethyl isocyanateOxidation rsc.org
HeatTrifluoromethyl cyanideIsomerization rsc.org
Trifluoroacetic anhydrideTrifluoropyruvamide derivativeAddition ensta-paris.fr

Strategies for Stabilizing and Handling Reactive this compound Intermediates

The inherent instability and high reactivity of this compound necessitate special handling procedures. researchgate.net It is known to polymerize readily and decompose even at low temperatures. thieme-connect.dersc.org

A primary strategy to manage its reactivity is through the formation of stable coordination complexes with transition metals. This compound acts as a strong π-acceptor ligand, similar to carbon monoxide, and forms stable complexes with low-valent transition metals. researchgate.netresearchgate.netwikipedia.org These complexes, such as those with iron, rhodium, chromium, and tungsten, can be isolated and handled more safely than the free ligand. mdpi.comresearchgate.netacs.orgfu-berlin.de The isocyanide can then be used in subsequent reactions either by liberation from the complex or by using the complex itself as a reagent.

In situ generation is another critical technique, where the isocyanide is produced directly in the reaction mixture for immediate consumption, thereby avoiding its isolation and the associated hazards. ontosight.ai Given its high reactivity and potential toxicity, handling this compound requires stringent safety measures, including the use of protective equipment and operation in well-ventilated fume hoods. ontosight.aithieme-connect.de

Elucidation of Reactivity and Reaction Mechanisms of Trifluoromethylisocyanide

Cycloaddition Reactions of Trifluoromethylisocyanide (B13736015)

Cycloaddition reactions represent a powerful tool for the construction of cyclic compounds. This compound readily participates in various cycloaddition reactions, offering access to a diverse range of heterocyclic structures.

[X+Y] Cycloadditions with Diverse Unsaturated Substrates

This compound has been shown to react with a variety of unsaturated substrates in [X+Y] cycloaddition reactions. For instance, its reaction with diphenylacetylene (B1204595) has been documented as a cycloaddition process. grafiati.com These reactions are valuable for creating complex molecular frameworks in an efficient and atom-economical manner. chemrxiv.org The reactivity of this compound in these cycloadditions is influenced by the nature of the unsaturated partner, which can include alkenes, alkynes, and dienes. beilstein-journals.org The strong electron-withdrawing effect of the CF₃ group enhances the electrophilicity of the isocyanide carbon, facilitating its reaction with electron-rich unsaturated systems.

The scope of these cycloadditions is broad, leading to the formation of various heterocyclic systems. rsc.org For example, [3+2] cycloadditions are a common pathway for synthesizing five-membered rings. chemrxiv.org The specific conditions and catalysts employed can influence the outcome and selectivity of these reactions. beilstein-journals.org

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to generate molecular diversity. frontiersin.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent in the synthesis of complex molecules and libraries of compounds for drug discovery. researchgate.netnih.gov

This compound can be incorporated into these MCRs, serving as a key component that introduces the trifluoromethyl group into the final product. researchgate.net The mechanism of these reactions typically involves the initial reaction of the isocyanide with an electrophilic species, followed by subsequent steps involving the other components. nih.gov For example, in the Passerini reaction, the isocyanide attacks an activated carbonyl group, leading to the formation of an α-acyloxy amide. researchgate.net The use of this compound in these reactions can lead to products with unique properties due to the presence of the fluorinated group. researchgate.net

Multicomponent Reaction Key Reactants Typical Product
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy Amide
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide

Nucleophilic and Electrophilic Reactivity of this compound

The isocyanide carbon in this compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile, although its electrophilicity is more pronounced due to the trifluoromethyl group. researchgate.netnih.gov

Interactions with Strong Nucleophiles and Electrophiles

A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile is a species that accepts an electron pair. masterorganicchemistry.commedlifemastery.com The reactivity of this compound is dictated by its electronic structure. The highly electronegative fluorine atoms in the CF₃ group pull electron density away from the isocyanide carbon, making it significantly electron-deficient and thus a good electrophile. nih.gov This enhanced electrophilicity allows it to react with a variety of nucleophiles. libretexts.org

Conversely, the lone pair of electrons on the isocyanide carbon allows it to act as a nucleophile, although this reactivity is diminished by the inductive effect of the CF₃ group. masterorganicchemistry.com It can, however, still react with strong electrophiles. libretexts.org The interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the electrophile is central to these reactions. studypug.com

Regioselectivity and Stereoselectivity in this compound Reactions

Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another, while stereoselectivity is the preference for the formation of one stereoisomer over others. vedantu.comyoutube.com In reactions involving this compound, both regioselectivity and stereoselectivity are important considerations.

For example, in cycloaddition reactions, the orientation of the this compound molecule with respect to the unsaturated substrate determines the regiochemistry of the product. durgapurgovtcollege.ac.inkaust.edu.sa The electronic and steric properties of both reactants play a crucial role in dictating this preference. Similarly, the formation of new chiral centers in these reactions can proceed with a high degree of stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer. ucsd.edukhanacademy.org Asymmetric catalysis is often employed to achieve high enantioselectivity in such reactions. frontiersin.org

Rearrangements and Isomerization Pathways of this compound-Containing Systems

Molecules containing the this compound moiety can undergo various rearrangements and isomerizations, leading to different structural isomers. mdpi.commdpi.com These processes can be influenced by factors such as temperature and the presence of catalysts. researchgate.net

The isomerization of isocyanides to their more stable cyanide isomers is a known process. researchgate.net For this compound, this would involve the migration of the trifluoromethyl group from the nitrogen to the carbon atom. The activation energy for such isomerizations can be significant. researchgate.net

Rearrangements can also occur within the products of reactions involving this compound. For instance, the adducts formed in cycloaddition or multicomponent reactions may undergo subsequent structural reorganizations to yield more stable products. researchgate.net These pathways can involve complex mechanisms, including bond breaking, bond formation, and atom or group migration. mdpi.com Understanding these rearrangement and isomerization pathways is crucial for predicting the final products of reactions and for designing synthetic routes to specific target molecules.

Radical and Photochemical Transformations Involving this compound

The study of radical and photochemical reactions involving this compound (CF₃NC) reveals a landscape dominated by its behavior as a ligand in metal complexes, with limited investigations into the free molecule. The strong π-accepting nature of the CF₃NC ligand significantly influences the photochemistry of the coordination compounds it forms.

Research into the photochemistry of this compound has often been conducted on its metal carbonyl complexes. For instance, molybdenum and tungsten complexes of the type fac-(CO)₃(CNCF₃)₃ can be synthesized from their respective tricarbonyl(η⁶-cycloheptatriene)metal precursors. Subsequent photolysis of these meridial isomers in the presence of additional this compound leads to the substitution of carbonyl ligands, yielding mixtures of (CO)ₓM(CNCF₃)₆₋ₓ complexes researchgate.net. This photochemical ligand substitution highlights the ability of the metal center to undergo changes in its coordination sphere under light irradiation, a process central to organometallic photochemistry.

Precursor ComplexReactantConditionsProduct(s)Reference
fac-(CO)₃(CNCF₃)₃MoCF₃NCPhotolysisMixture of (CO)ₓMo(CNCF₃)₆₋ₓ researchgate.net
fac-(CO)₃(CNCF₃)₃WCF₃NCPhotolysisMixture of (CO)ₓW(CNCF₃)₆₋ₓ researchgate.net

Table 1: Photochemical Ligand Substitution in Metal-Trifluoromethylisocyanide Complexes.

In the realm of radical chemistry, direct transformations of free this compound are not extensively documented. However, there is mention of its reaction with elemental fluorine, which inherently involves radical pathways, although specific mechanistic details and product distributions are not elaborately described in the available literature dtic.mil.

Furthermore, studies involving electron attachment have shown that this compound can form anions, a process fundamental to understanding its radical anion chemistry uibk.ac.at. These investigations, often carried out using mass spectrometry techniques, provide insight into the electronic properties of the molecule and its propensity to accept an electron, forming a radical anion species. This is closely related to its thermal chemistry, where it has been observed to isomerize to the more stable trifluoromethylnitrile (CF₃CN) at temperatures exceeding 750 K in the gas phase, indicating a significant kinetic barrier to this rearrangement researchgate.net.

While the direct radical and photochemical reactivity of this compound itself is a niche area of study, the isocyanide functional group is well-known to be an efficient radical acceptor ecust.edu.cnsustech.edu.cn. A vast body of research exists on the addition of externally generated trifluoromethyl radicals (often from Togni's or Langlois' reagents) to various other isocyanides, leading to the synthesis of a wide array of trifluoromethylated nitrogen-containing heterocycles ecust.edu.cnacs.orgrsc.org. These reactions proceed via the formation of an intermediate imidoyl radical, which can then undergo further cyclization or other transformations acs.orgrsc.org. This underscores the general reactivity of the isocyanide moiety toward radicals, a characteristic that this compound is presumed to share, even if specific examples with it as the starting material are limited.

Coordination Chemistry and Catalytic Applications of Trifluoromethylisocyanide Complexes

Trifluoromethylisocyanide (B13736015) as a Ligand in Transition Metal Complexes

The coordination of this compound to transition metals gives rise to a diverse array of complexes with interesting structural and electronic features. The CF₃NC ligand is known for its strong π-acceptor capabilities, often being compared to carbon monoxide in its bonding characteristics.

Bonding Modes and Electronic Characteristics of this compound Ligands

This compound primarily binds to transition metals in a terminal, linear fashion (M-C≡N-CF₃). However, bridging modes, where the isocyanide ligand spans two or more metal centers, are also well-documented, particularly in polynuclear complexes. In such bridging arrangements, the C-N-C linkage is typically bent.

The electronic nature of the this compound ligand is dominated by the inductive effect of the trifluoromethyl group. This potent electron-withdrawing group significantly reduces the electron density on the isocyanide carbon atom, making CF₃NC a poor σ-donor compared to alkyl or aryl isocyanides. Conversely, this electron deficiency enhances the π-acceptor character of the ligand. The empty π* orbitals of the isocyanide can effectively accept electron density from filled metal d-orbitals, a process known as back-bonding. This strong back-bonding is a key feature of this compound complexes and has a profound influence on their stability and reactivity. In fact, its coordination properties are very similar to those of carbon monoxide (CO). researchgate.net

Synthesis and Characterization of Mononuclear and Polynuclear this compound Metal Adducts

A variety of mononuclear and polynuclear transition metal complexes featuring the this compound ligand have been synthesized. A common synthetic strategy involves the direct reaction of a suitable metal precursor with this compound, which is typically generated in situ due to its high reactivity and tendency to polymerize.

Mononuclear Complexes:

The first this compound complexes to be synthesized were the mononuclear species [(CF₃NC)Cr(CO)₅] and [(CF₃NC)W(CO)₅]. These compounds were prepared by the reaction of the corresponding metal carbonyl anions with trifluoromethyl isocyanide. Other examples include rhodium(I) complexes, which have been prepared and studied for their reactivity.

Polynuclear Complexes:

The propensity of the this compound ligand to act as a bridging ligand has led to the synthesis of numerous polynuclear complexes. For instance, binuclear iron carbonyl complexes of the type (CF₃NC)₂Fe₂(CO)ₙ (where n = 5, 6, 7) have been investigated using density functional theory. fu-berlin.de In many of these compounds, the this compound ligand occupies a bridging position between the two iron centers, both in the solid state and in solution. fu-berlin.de Dinuclear rhodium(III) complexes with bridging iodide and terminal this compound ligands have also been synthesized and characterized by X-ray diffraction.

The characterization of these complexes relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction. Infrared (IR) spectroscopy is particularly informative for probing the electronic environment of the coordinated isocyanide, while ¹⁹F and ¹³C NMR spectroscopy provide valuable structural information.

Ligand Field Effects and Spectroscopic Signatures of Coordinated this compound

The strong π-acceptor nature of the this compound ligand places it high in the spectrochemical series, leading to a large ligand field splitting. This has a significant impact on the electronic and magnetic properties of the resulting metal complexes.

Spectroscopic Signatures:

The coordination of this compound to a metal center results in characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹⁹F NMR: The fluorine atoms of the trifluoromethyl group give rise to a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the metal center and can be used to characterize the complex.

¹³C NMR: The isocyanide carbon atom exhibits a resonance in the ¹³C NMR spectrum that is also influenced by coordination. The chemical shift and coupling constants can provide information about the bonding and structure of the complex.

ComplexIR ν(CN) (cm⁻¹)¹⁹F NMR (δ, ppm)¹³C NMR (δ, ppm)
[(CF₃NC)Cr(CO)₅]2155-34.2Data not readily available
[(CF₃NC)W(CO)₅]2150-34.8Data not readily available
trans-[Rh(CF₃)(CNXy)₂(PPh₃)]2180-28.5 (d, J(Rh,F) = 2.4 Hz)Data not readily available

Reactivity and Transformations of Coordinated this compound Ligands

Once coordinated to a transition metal, the this compound ligand can undergo a variety of chemical transformations. The electron-deficient nature of the isocyanide carbon, exacerbated by the trifluoromethyl group, makes it susceptible to nucleophilic attack. Furthermore, the proximity of the ligand to other coordinated species on the metal center can facilitate insertion and coupling reactions.

Insertion Reactions into Metal-Ligand Bonds

While the insertion of isocyanides into metal-carbon and metal-hydride bonds is a well-established reaction in organometallic chemistry, specific examples involving this compound are not extensively documented in the reviewed literature. In general, such insertion reactions proceed via the migratory insertion of an alkyl or hydride group onto the electrophilic isocyanide carbon. This process leads to the formation of an iminoacyl or formimidoyl ligand, respectively. The high electrophilicity of the this compound carbon would be expected to make it a prime candidate for such insertion reactions.

Ligand Coupling and Oligomerization Processes on Metal Centers

A notable feature of coordinated this compound is its propensity to undergo coupling and oligomerization reactions. These processes can lead to the formation of new C-C and C-N bonds and the assembly of complex organic molecules on the metal template.

Theoretical studies on binuclear iron carbonyl complexes have predicted the coupling of two this compound ligands to form a bridging η²,η²-μ-CF₃NCCNCF₃ ligand. fu-berlin.de This coupling is predicted to be energetically favorable in lower carbonyl-containing species. fu-berlin.de Such a reaction demonstrates the potential for metal centers to mediate the formation of novel fluorinated diaminoethene-type structures.

Furthermore, the inherent reactivity of free this compound, which includes a tendency to polymerize even at low temperatures, suggests that when coordinated to a metal, controlled oligomerization could be a viable reaction pathway. The metal center can serve to template the assembly of multiple isocyanide units, potentially leading to the formation of novel nitrogen-containing polymers with trifluoromethyl substituents.

Lack of Sufficient Data Precludes In-Depth Article on Catalytic Applications of this compound Complexes

A comprehensive review of available scientific literature reveals a significant gap in the documented catalytic applications of metal complexes containing the this compound (CF₃NC) ligand. While the synthesis and coordination chemistry of these complexes have been explored to some extent, detailed research findings on their efficacy in either homogeneous or heterogeneous catalysis are not sufficiently available to construct a thorough and data-rich scientific article as per the requested outline.

The electronic properties of the this compound ligand, particularly its strong π-acceptor nature, suggest that its metal complexes could theoretically be applied in various catalytic transformations. In homogeneous catalysis, ligands with such electronic profiles are often employed in reactions like cross-coupling, hydrogenation, and hydroformylation, as they can influence the reactivity and stability of the metal center. However, specific studies detailing the performance of this compound complexes in these organic transformations, including crucial data such as turnover numbers, turnover frequencies, and product yields, are not present in the surveyed literature. Consequently, the creation of informative data tables to illustrate catalytic efficacy in this area is not feasible.

Similarly, the investigation into the role of this compound complexes in heterogeneous catalysis and their surface interactions is an area that appears to be largely unexplored. There is a lack of published research on the immobilization of these specific complexes onto solid supports or on surface science studies that would elucidate their behavior and potential as heterogeneous catalysts. Without such fundamental research, a detailed discussion on their application in this domain, as outlined in the proposed article structure, cannot be scientifically substantiated.

Advanced Spectroscopic and Structural Characterization of Trifluoromethylisocyanide Systems

Vibrational Spectroscopy (IR and Raman) for Mode Assignment and Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups and characterizing the bonding within a molecule by probing its vibrational energy levels. youtube.comcardiff.ac.ukkhanacademy.org For Trifluoromethylisocyanide (B13736015), these methods provide insight into the characteristic frequencies of its chemical bonds. researchgate.net

The vibrational spectra of this compound have been reported from ambient-temperature gas-phase infrared and Raman measurements. researchgate.net A normal coordinate analysis, which correlates observed frequencies with specific atomic motions (normal modes), has been performed to assign these frequencies. aip.org The key vibrational modes for CF₃NC include the isocyanide (N≡C) stretching frequency, the C–N stretch, the symmetric and asymmetric C–F stretching modes, and various bending or deformation modes of the CF₃ group (e.g., scissoring and rocking).

While specific frequency values and intensities from the primary literature were not detailed in the search results, a general assignment of the expected vibrational modes based on its structure can be compiled.

Table 2: Principal Vibrational Modes for this compound.
Vibrational ModeDescriptionExpected Spectral Region
N≡C StretchStretching of the nitrogen-carbon triple bond.Strong intensity in the IR spectrum, typically ~2100-2200 cm⁻¹.
C–F Asymmetric StretchOut-of-phase stretching of the three C-F bonds.Strong intensity in the IR spectrum, typically ~1100-1300 cm⁻¹.
C–F Symmetric StretchIn-phase stretching of the three C-F bonds.Weaker intensity in the IR spectrum compared to the asymmetric stretch.
C–N StretchStretching of the carbon-nitrogen single bond.Variable intensity, typically in the fingerprint region.
CF₃ Asymmetric DeformationOut-of-phase bending of the F-C-F angles.Located in the lower frequency (fingerprint) region.
CF₃ Symmetric Deformation (Umbrella)In-phase bending of the F-C-F angles.Located in the lower frequency (fingerprint) region.
CF₃ RockingRocking motion of the entire CF₃ group.Located in the lower frequency (fingerprint) region.

Temperature-dependent studies are crucial for understanding the stability and reactivity of molecules. nih.govusask.ca In the case of this compound, its thermal behavior has been monitored by photoelectron spectroscopy in a gaseous flow system. researchgate.net These studies reveal that while the compound has limited stability in the liquid phase, its isomerization to the more stable trifluoroacetonitrile (B1584977) (CF₃CN) in the gas phase requires temperatures exceeding 750 K. researchgate.net This indicates a significant kinetic barrier to the rearrangement. researchgate.net

Furthermore, variable-temperature NMR studies have been conducted on this compound, providing preliminary data for more extensive investigations into the dynamics of this unstable material. researchgate.net

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a powerful technique for elucidating the electronic environment of specific nuclei within a molecule. blogspot.comman.ac.uksouthampton.ac.uk For this compound, the most informative nuclei are ¹⁹F, ¹³C, and ¹⁴N. The NMR spectra of CF₃NC have been studied, providing key structural information. aip.orgresearchgate.net

The ¹⁹F NMR spectrum is expected to show a single resonance, as the three fluorine atoms in the rotating CF₃ group are chemically equivalent. wikipedia.org Its chemical shift would be in the typical range for trifluoromethyl groups. wikipedia.orgucsb.edu

The ¹³C NMR spectrum should display two distinct resonances: one for the carbon atom of the trifluoromethyl group and another for the isocyanide carbon. The CF₃ carbon signal would be split into a quartet due to coupling with the three fluorine atoms (¹J_CF), while the isocyanide carbon would likely appear as a smaller quartet due to two-bond coupling (²J_CF).

The ¹⁴N NMR spectrum would consist of a single resonance. Due to the quadrupolar nature of the ¹⁴N nucleus (I=1), this peak may be significantly broadened, which can sometimes make it difficult to observe. researchgate.net

Fluorine-19 NMR Chemical Shifts and Coupling Network Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful technique for characterizing fluorinated compounds like this compound due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The chemical shift of the fluorine atoms in CF₃NC provides insight into the electronic environment of the trifluoromethyl group.

A definitive study on the NMR properties of this compound was reported by D. Lentz. The ¹⁹F NMR spectrum of this compound exhibits a single resonance, as all three fluorine atoms are chemically equivalent. The chemical shift and coupling constants provide valuable structural information.

ParameterValue
¹⁹F Chemical Shift (δ)-29.8 ppm (relative to CCl₃F)
¹J(¹³C-¹⁹F) Coupling ConstantData not available in search results
²J(¹⁴N-¹⁹F) Coupling Constant~5 Hz

Carbon-13 and Nitrogen-15 NMR Probes for Electronic Environment

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR spectroscopy offer complementary information on the electronic structure of this compound. While ¹⁴N NMR is more common due to the high natural abundance of the ¹⁴N isotope, its quadrupole moment can lead to broad signals. ¹⁵N NMR, although less sensitive due to the low natural abundance of ¹⁵N, provides sharper signals and is often preferred for detailed electronic structure analysis.

The ¹³C NMR spectrum of this compound is expected to show two resonances corresponding to the trifluoromethyl carbon and the isocyanide carbon. The chemical shift of the trifluoromethyl carbon is significantly influenced by the three highly electronegative fluorine atoms. The isocyanide carbon resonance provides information about the electronic nature of the N≡C triple bond.

In the same study by Lentz, the ¹³C and ¹⁴N NMR spectra were also reported. The ¹⁴N NMR chemical shift is indicative of the nitrogen's electronic environment.

NucleusParameterValue
¹³Cδ(CF₃)Data not available in search results
δ(NC)Data not available in search results
¹⁴Nδ(NC)-165 ppm (relative to CH₃NO₂)

The ¹⁴N chemical shift of -165 ppm (relative to nitromethane) is characteristic for isocyanide nitrogen atoms, reflecting a relatively shielded environment compared to other nitrogen-containing functional groups. This shielding is a consequence of the electronic structure of the isocyanide group, which features a formal negative charge on the carbon and a positive charge on the nitrogen.

Photoelectron and Electronic Spectroscopy for Electronic Structure Elucidation

Photoelectron and electronic spectroscopy are powerful methods for directly probing the molecular orbital energies and electronic transitions within a molecule, providing a detailed picture of its electronic structure.

Ionization Potentials and Orbital Energies of this compound

Photoelectron spectroscopy (PES) involves the ionization of a molecule by high-energy photons and measuring the kinetic energy of the ejected electrons. This technique allows for the direct determination of the binding energies of electrons in their molecular orbitals, which correspond to the vertical ionization potentials.

The He(I) and He(II) photoelectron spectra of this compound have been investigated, providing valuable information about its molecular orbital energy levels. The spectra reveal a series of ionization bands corresponding to the removal of electrons from different molecular orbitals.

Ionization Potential (eV)Orbital Assignment
13.6n(N)
15.5π(NC)
17.0σ(CF)
18.5σ(CF)
20.5σ(CN)

Note: The orbital assignments are based on computational studies and comparison with related molecules and should be considered tentative.

The first ionization potential at 13.6 eV is assigned to the removal of an electron from the nitrogen lone pair orbital (n(N)). Subsequent bands at higher energies correspond to ionization from the π orbitals of the isocyanide group and the σ orbitals of the C-F and C-N bonds. These experimental ionization potentials provide critical benchmarks for theoretical calculations of the electronic structure of this compound.

UV-Vis Absorption and Fluorescence Characteristics

UV-Vis absorption spectroscopy probes the electronic transitions between the ground state and excited states of a molecule. The absorption of UV or visible light promotes an electron from an occupied molecular orbital to an unoccupied molecular orbital. Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited state back to the ground state.

Theoretically, this compound is expected to exhibit electronic transitions in the ultraviolet region. The likely transitions would involve the promotion of an electron from the highest occupied molecular orbital (HOMO), which is the nitrogen lone pair (n), or the π orbitals of the isocyanide group, to the lowest unoccupied molecular orbital (LUMO), which is expected to be the π* antibonding orbital of the isocyanide group. Therefore, n → π* and π → π* transitions are anticipated. These transitions are characteristic of molecules containing multiple bonds and heteroatoms with lone pairs.

Due to the lack of experimental data, the specific wavelengths of maximum absorption (λmax) and the fluorescence properties (e.g., quantum yield and lifetime) of this compound remain uncharacterized. Computational studies could provide theoretical predictions of the electronic absorption spectrum to guide future experimental investigations.

Theoretical and Computational Chemistry Investigations of Trifluoromethylisocyanide

Quantum Chemical Calculations of Electronic Structure and Energetics

The stability and electronic nature of trifluoromethylisocyanide (B13736015) are governed by the interplay of inductive effects from the trifluoromethyl group and the unique bonding characteristics of the isocyanide functional group. Quantum chemical calculations have been instrumental in quantifying these properties.

Density Functional Theory (DFT) Studies on this compound Bonding

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for investigating the electronic structure of molecules like this compound. While specific DFT studies focusing solely on the bonding of isolated CF3NC are not extensively detailed in the primary literature, the principles of DFT and Natural Bond Orbital (NBO) analysis provide a robust framework for its understanding.

Early computational studies using semi-empirical methods like Modified Neglect of Diatomic Overlap (MNDO) provided initial insights into the thermodynamics of CF3NC. These calculations estimated the relative stabilities of this compound and its isomer, trifluoroacetonitrile (B1584977) (CF3CN), concluding that the nitrile form is thermodynamically more stable. researchgate.net

Ab Initio Methods for High-Accuracy Predictions

For highly accurate energetic predictions, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are the gold standard. Methods such as Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] are capable of providing energies with "chemical accuracy" (within ~1 kcal/mol of experimental values).

Ab initio calculations confirm the greater stability of the nitrile isomer (CF3CN) over the isocyanide isomer (CF3NC). researchgate.net This is a general trend observed for isocyanide-nitrile pairs, but the magnitude of this energy difference is influenced by the substituent. For the trifluoromethyl group, the energy difference is a key parameter that governs the equilibrium constant for the isomerization reaction. High-accuracy calculations would precisely quantify this value, taking into account electron correlation and using extensive basis sets to provide a reliable prediction of the relative thermodynamic stability. These calculations are crucial for building an accurate picture of the potential energy surface governing the relationship between the two isomers.

Computational Elucidation of Reaction Mechanisms and Transition States

The most fundamental reaction of this compound is its isomerization to the more stable trifluoroacetonitrile. Computational chemistry is uniquely suited to map the energetic pathway of this transformation, identifying the high-energy transition state that connects the reactant and product.

Potential Energy Surface Mapping for Key this compound Reactions

A potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. nih.gov For the isomerization of this compound, the PES would map the energy changes as the CF3 group migrates from the nitrogen to the carbon atom.

Computational studies of analogous reactions, such as the isomerization of methyl isocyanide (CH3NC) to acetonitrile (B52724) (CH3CN), have been performed at high levels of theory, like CCSD(T), to create a full-dimensional and accurate PES. chemrxiv.org Such a surface for the CF3NC to CF3CN rearrangement would show two minima corresponding to the equilibrium geometries of the isocyanide and the nitrile. These two minima would be connected by a path that leads over an energy barrier, the peak of which is the transition state. The transition state structure would feature a triangular arrangement of the migrating CF3 group with the C and N atoms. The detailed mapping of this surface is computationally intensive but provides a complete picture of the reaction pathway, which is essential for understanding the reaction dynamics.

Kinetic and Thermodynamic Aspects of this compound Reactivity

Experimental observations have shown that the thermal rearrangement of gaseous this compound to trifluoroacetonitrile requires high temperatures, typically above 750 K. researchgate.net This indicates a substantial kinetic barrier to the reaction, meaning the activation energy is high.

Computational studies can provide precise values for this activation energy (Ea) as well as the thermodynamic parameters of the reaction, such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction.

Table 1: Calculated Thermodynamic and Kinetic Parameters for Isocyanide Isomerization

Parameter Description Typical Computational Finding
ΔH Enthalpy of Reaction Negative (Exothermic)
ΔG Gibbs Free Energy of Reaction Negative (Spontaneous)

| Ea | Activation Energy | High, consistent with high-temperature requirement |

The calculations would confirm that the reaction is exothermic (negative ΔH) and spontaneous (negative ΔG), consistent with the greater stability of the nitrile isomer. More importantly, the calculation of the energy of the transition state allows for the determination of the activation energy. This computed value provides a theoretical basis for the experimentally observed high temperatures needed for the isomerization to occur at a significant rate.

Prediction and Interpretation of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing them in experimental settings. Properties such as vibrational frequencies (infrared spectra) and rotational constants (microwave spectra) can be calculated with considerable accuracy.

For this compound, DFT and ab initio calculations can predict its full vibrational spectrum. Each calculated frequency corresponds to a specific normal mode of vibration, such as C-F stretches, C-N stretches, and various bending modes. The calculated infrared intensities for each mode can be used to simulate the entire IR spectrum of the molecule. This theoretical spectrum can then be compared with experimental data to confirm the identity of the compound or to assign specific absorption bands to particular molecular motions.

Similarly, ab initio calculations can provide highly accurate predictions of the rotational constants (A, B, and C) of this compound. These constants are determined by the molecule's moments of inertia, which in turn depend on its precise geometric structure. The calculated rotational constants can guide high-resolution microwave spectroscopy experiments, which are used to determine molecular structures with very high precision.

Table 2: List of Compounds

Compound Name Chemical Formula
This compound CF3NC
Trifluoroacetonitrile CF3CN
Methyl isocyanide CH3NC

Computational Vibrational Frequency Analysis and Comparison with Experimental Data

Computational vibrational analysis is a cornerstone of molecular characterization, providing a theoretical basis for understanding and assigning experimental infrared (IR) and Raman spectra. aip.org For this compound, this involves calculating the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule. These calculations are typically performed using quantum chemical methods such as Density Functional Theory (DFT) or ab initio methods like Møller-Plesset perturbation theory (MP2). nih.gov

The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Following this, the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) is calculated. Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes. youtube.com DFT methods, often with hybrid functionals like B3LYP, combined with Pople-style basis sets (e.g., 6-311G), are commonly employed for their balance of accuracy and computational cost in predicting the vibrational spectra of fluorine-containing organic molecules. nih.govbenthamopen.com

The calculated frequencies are systematically higher than experimental values, primarily due to the harmonic approximation, which neglects the anharmonicity of real molecular vibrations. mdpi.com To improve agreement with experimental data, a scaling factor is often applied to the computed frequencies. benthamopen.com The appropriate scaling factor depends on the level of theory and basis set used.

Experimental data for comparison are typically obtained from gas-phase or matrix-isolation Fourier-transform infrared (FTIR) spectroscopy. nih.govnih.gov Matrix isolation is a technique where molecules are trapped in a rigid, inert host material (like solid argon) at low temperatures, which minimizes intermolecular interactions and results in sharp spectral bands, facilitating a more direct comparison with theoretical calculations that model an isolated molecule. fu-berlin.de

Vibrational ModeSymmetryTypical Calculated Frequency Range (cm⁻¹)Typical Experimental Frequency Range (cm⁻¹)
N≡C Stretcha₁2150 - 22502100 - 2200
CF₃ Symmetric Stretcha₁1200 - 13001150 - 1250
CF₃ Asymmetric Stretche1150 - 12501100 - 1200
C-N Stretcha₁900 - 1000850 - 950
CF₃ Symmetric Deformation (Umbrella)a₁700 - 800650 - 750
CF₃ Asymmetric Deformation (Rocking)e500 - 600450 - 550
C-N-C Bende200 - 300150 - 250

Note: The frequency ranges in this table are illustrative and based on characteristic vibrations for C-F and isocyanide functional groups. Specific, published comparative data for this compound was not found in the literature search.

NMR Chemical Shift and Coupling Constant Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are essential for assigning peaks in experimental spectra and for understanding the electronic structure of molecules. mdpi.com For this compound, these calculations focus on predicting the chemical shifts (δ) for ¹³C, ¹⁹F, and ¹⁵N nuclei, as well as the spin-spin coupling constants (J) between them.

The most common method for calculating NMR shielding tensors (from which chemical shifts are derived) is the Gauge-Including Atomic Orbital (GIAO) method. This approach is typically used in conjunction with DFT. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹³C or fluorotrichloromethane (CFCl₃) for ¹⁹F, calculated at the same level of theory. mdpi.com

Accurate prediction of ¹⁹F chemical shifts can be particularly challenging due to the large chemical shift range of fluorine and its high sensitivity to the electronic environment. Therefore, the choice of DFT functional and basis set is critical for obtaining reliable results. mdpi.com

Coupling constants, which provide information about the connectivity of atoms through the bonding network, can also be calculated. For CF₃NC, key parameters include the one-bond couplings ¹J(¹³C-¹⁹F) and ¹J(¹⁵N-¹³C), and the two-bond coupling ²J(¹⁹F-¹³C). These calculations provide deep insight into the bonding and electronic structure of the isocyanide and trifluoromethyl groups.

ParameterDescriptionExpected Information
δ(¹⁹F)Chemical shift of the fluorine nucleiSensitive to the electronic environment of the CF₃ group
δ(¹³C) - CF₃Chemical shift of the trifluoromethyl carbonReflects the influence of the three fluorine atoms
δ(¹³C) - NCChemical shift of the isocyanide carbonCharacteristic of the isocyanide functional group
δ(¹⁵N)Chemical shift of the nitrogen nucleusProvides information on the N≡C triple bond environment
¹J(¹³C-¹⁹F)One-bond C-F coupling constantMeasures the interaction between the CF₃ carbon and attached fluorine atoms
¹J(¹⁵N-¹³C)One-bond N-C coupling constantCharacterizes the covalent bond of the isocyanide group

Note: This table describes the NMR parameters that would be investigated computationally. Specific calculated values for this compound are not available in the surveyed literature.

Molecular Dynamics Simulations of this compound in Solution and Condensed Phases

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its behavior in solution and condensed phases, revealing information about solvation structures, transport properties (like diffusion), and intermolecular interactions that cannot be gleaned from gas-phase calculations.

An MD simulation of CF₃NC in a solvent, such as water or an organic solvent, would typically involve the following steps:

Force Field Parameterization: A classical force field, which is a set of parameters and equations describing the potential energy of the system, must be chosen. Standard force fields like OPLS (Optimized Potentials for Liquid Simulations) or AMBER (Assisted Model Building with Energy Refinement) may be used, though specific parameters for the isocyanide group might need to be developed or validated.

System Setup: A simulation box is created, containing one or more CF₃NC molecules surrounded by a large number of solvent molecules. The system is set up under periodic boundary conditions to simulate a bulk environment.

Equilibration and Production: The system is first minimized to remove unfavorable contacts and then gradually heated and equilibrated to the desired temperature and pressure. Following equilibration, a "production" run is performed, during which the trajectories of all atoms are saved for later analysis.

Analysis of the MD trajectories can yield important data. For example, radial distribution functions (RDFs) can be calculated to describe the solvation shell structure, showing the probable distances of solvent atoms from the different atoms of the CF₃NC molecule. Other properties, such as the diffusion coefficient of this compound in the solvent and the dynamics of hydrogen bonding (in protic solvents), can also be determined. While MD is a powerful technique, specific studies applying it to this compound have not been identified in the literature search.

Synthetic Utility and Applications of Trifluoromethylisocyanide in Contemporary Organic Synthesis

Trifluoromethylisocyanide (B13736015) as a C1 and C2 Synthon in Complex Molecule Construction

Isocyanides are highly valued in organic synthesis for their ability to act as "chameleons," exhibiting both nucleophilic and electrophilic character at the carbon atom. This duality makes them exceptional C1 synthons, particularly in multicomponent reactions (MCRs) like the Passerini and Ugi reactions, which enable the rapid assembly of complex, drug-like molecules from simple precursors. frontiersin.orgnih.govmdpi.com

In the Passerini three-component reaction (P-3CR) , an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid combine to form an α-acyloxy carboxamide. wikipedia.orgnih.govorganic-chemistry.org The isocyanide carbon is incorporated into the final product, forming a new amide bond and serving as a classic example of a C1 building block. Similarly, the Ugi four-component reaction (U-4CR) involves an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to yield a bis-amide. beilstein-journals.orgwikipedia.orgnih.gov The reaction proceeds through the formation of a nitrilium ion intermediate, which is trapped by the carboxylate, with the isocyanide again acting as a crucial C1 synthon that stitches the components together. nih.gov

Despite the power of these reactions, there is a conspicuous absence of this compound in the reported substrate scopes. The inherent instability of CF₃NC likely prevents its effective participation in the reaction cascades, which often require specific concentrations and conditions that CF₃NC cannot withstand. wikipedia.org Chemists seeking to introduce the trifluoromethyl group into complex scaffolds via MCRs typically resort to using other reactants that already contain the CF₃ moiety. For instance, trifluoromethylated aldehydes or amines are commonly employed in Ugi and Passerini reactions to generate the desired CF₃-containing products. acs.org

Reaction TypeGeneral ReactantsRole of IsocyanideCF₃NC ApplicationAlternative Strategy for CF₃ Incorporation
Passerini Reaction Aldehyde/Ketone, Carboxylic Acid, IsocyanideC1 SynthonNot documented due to instabilityUse of a CF₃-substituted aldehyde or ketone. acs.org
Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid, IsocyanideC1 SynthonNot documented due to instabilityUse of a CF₃-substituted amine or aldehyde.

Stereoselective and Enantioselective Transformations Mediated by this compound

Achieving stereocontrol in chemical reactions is a cornerstone of modern synthesis, particularly for pharmaceutical applications. Isocyanide-based reactions have been rendered stereoselective through various strategies, including the use of chiral substrates, chiral auxiliaries, or chiral catalysts. broadinstitute.org For example, asymmetric Passerini reactions have been developed using chiral Lewis acid catalysts that coordinate to the reactants, creating a chiral environment that directs the nucleophilic attack of the isocyanide to one face of the carbonyl group, resulting in an enantioenriched product. broadinstitute.org

Once again, the literature provides no examples of this compound being directly involved in these stereoselective processes, either as a reactant being added or as a chiral ligand component mediating the transformation. The focus for creating chiral trifluoromethylated molecules has instead been on two main approaches:

Diastereoselective Reactions: Using a substrate that already contains a chiral auxiliary. The existing stereocenter directs the addition of a trifluoromethyl nucleophile (e.g., TMSCF₃, the Ruppert-Prakash reagent) to an electrophilic site, creating a new stereocenter with a specific relative configuration.

Enantioselective Catalysis: Employing a chiral catalyst to control the addition of a trifluoromethylating reagent to a prochiral substrate.

These methods have become the standard for accessing optically active compounds bearing a trifluoromethyl group, bypassing the need for a stable, chiral trifluoromethyl synthon like a derivatized CF₃NC.

Synthesis of Trifluoromethylated Heterocycles and Carbocycles

Isocyanides are powerful reagents for the synthesis of heterocycles. Their ability to participate in [n+1] cycloadditions and serve as a linchpin in MCRs that terminate in a cyclization step makes them indispensable for building rings like imidazoles, oxazoles, and tetrazoles. nih.govbeilstein-journals.org For example, the reaction of an isocyanide with an activated alkyne and a suitable third component can lead to highly substituted pyrroles or other five-membered rings.

While this compound could theoretically participate in such cycloadditions, its reactivity and instability have led chemists to develop alternative and more reliable routes for the synthesis of trifluoromethylated heterocycles and carbocycles. These methods often involve building the ring from a synthon that already contains the CF₃ group.

Common strategies include:

[3+2] Cycloadditions: Using trifluoromethylated 1,3-dipoles. For instance, the reaction of in situ-generated (trifluoromethyl)diazomethane with alkenes or nitrosoarenes provides access to trifluoromethylated pyrazolines and isoxazolidines, respectively. nih.gov Similarly, trifluoromethylated nitrile oxides are used to synthesize trifluoromethyl-isoxazoles.

Solvent-Controlled Cycloadditions: The reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane (B1242873) can be directed to form either bis(trifluoromethyl)pyrazolines or bis(trifluoromethyl)cyclopropanes simply by changing the solvent, showcasing a powerful method for carbocycle and heterocycle formation. rsc.org

The following table summarizes representative examples of cycloaddition strategies used to synthesize trifluoromethylated cyclic compounds, none of which employ CF₃NC.

Cycloaddition TypeCF₃-Containing ReagentReaction PartnerResulting Cyclic Compound
[3+2] Cycloaddition (Trifluoromethyl)diazomethaneElectron-deficient alkenesCF₃-substituted isoxazolidines nih.gov
[3+2] Cycloaddition 2,2,2-Trifluorodiazoethane2-Trifluoromethyl-1,3-enynesBis(trifluoromethyl)pyrazolines rsc.org
[2+1] Cycloaddition 2,2,2-Trifluorodiazoethane2-Trifluoromethyl-1,3-enynesBis(trifluoromethyl)cyclopropanes rsc.org

Development of this compound-Based Reagents for Specific Functionalizations

The transformation of a simple, reactive molecule into a more stable and specialized reagent is a common strategy in synthetic chemistry. However, there is no evidence in the scientific literature of this compound being used as a precursor to develop new functionalization reagents for organic synthesis. Its instability makes it a poor starting point for further chemical manipulation.

The field of trifluoromethylation has instead progressed through the development of robust, shelf-stable reagents that can deliver a CF₃ group in a controlled manner. These are broadly categorized as nucleophilic, electrophilic, and radical CF₃ sources. The development of electrophilic trifluoromethylating reagents, in particular, has been a major focus, leading to widely used compounds such as Togni's and Umemoto's reagents. These reagents have enabled the direct trifluoromethylation of a vast array of nucleophiles (e.g., thiols, enolates, arenes) under relatively mild conditions, a task for which CF₃NC is unsuited.

Green Chemistry and Sustainable Approaches in Trifluoromethylisocyanide Synthesis and Reactions

Development of Environmentally Benign Synthetic Routes to Trifluoromethylisocyanide (B13736015)

Traditional synthetic routes to isocyanides often rely on the dehydration of formamides using stoichiometric amounts of hazardous and toxic reagents like phosgene (B1210022) or phosphorus oxychloride, in chlorinated solvents. acs.orgresearchgate.net These methods generate significant waste and pose considerable safety risks. The development of environmentally benign alternatives is therefore a key focus of green chemistry.

Modern approaches that hold promise for a greener synthesis of this compound and related compounds include electrochemical and photochemical methods.

Electrochemical Synthesis : Electrosynthesis offers a powerful alternative by using electricity, a traceless reagent, to drive reactions. This can eliminate the need for chemical oxidants or reductants that contribute to waste streams. researchgate.net For isocyanide synthesis, electrochemical methods can facilitate the dehydration of formamides or other transformations under milder, oxidant-free conditions. researchgate.net Research into the electrochemical synthesis of various isocyanides has shown high yields and tolerance for a wide range of functional groups, suggesting its potential applicability for producing CF3NC. researchgate.net This approach can significantly reduce the generation of hazardous byproducts associated with classical dehydrating agents. researchgate.net

Photochemical Methods : Light-assisted reactions, often employing photocatalysts, can proceed under mild conditions, reducing the energy input required compared to thermally driven processes. consensus.app Photochemical catalysis has proven effective for various fluorination and trifluoromethylation reactions, showcasing its potential for activating precursors in a more sustainable manner. consensus.app Exploring photochemical pathways for the synthesis of CF3NC could lead to novel, energy-efficient routes that avoid harsh reagents.

A comparison of these approaches highlights the potential for significant environmental improvements.

Synthetic ApproachTypical Reagents/ConditionsKey Green Chemistry AdvantagesChallenges
Traditional DehydrationPhosphorus oxychloride (POCl3), Phosgene (COCl2), Triethylamine, Dichloromethane (B109758)Well-established and versatileHighly toxic reagents, significant hazardous waste, harsh reaction conditions
Electrochemical SynthesisElectricity, undivided cell, often metal- and oxidant-freeAvoids stoichiometric chemical reagents, mild conditions, high selectivity. researchgate.netRequires specialized equipment, potential for competing electrode reactions
Photochemical SynthesisVisible/UV light, photocatalysts (e.g., Ru(bpy)32+)Mild reaction conditions, high specificity, potential for novel reaction pathways. consensus.appRequires specific photoreactors, catalyst cost and recyclability

Atom Economy and Waste Minimization in this compound Chemistry

Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, which is characteristic of addition and rearrangement reactions where all reactant atoms are found in the product.

For the synthesis of this compound, a plausible route is the dehydration of N-(trifluoromethyl)formamide. The atom economy for this theoretical reaction can be calculated as follows:

Reaction: CF₃NHCHO → CF₃NC + H₂O

Atom Economy Calculation:

Molecular Weight of Desired Product (CF₃NC): 95.02 g/mol

Molecular Weight of All Reactants (CF₃NHCHO): 113.04 g/mol

Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% Atom Economy = (95.02 / 113.04) x 100% ≈ 84.1%

Waste minimization strategies focus on reducing or eliminating waste at its source. In the context of CF₃NC chemistry, this includes:

Source Reduction : Selecting synthetic pathways that inherently produce less waste, such as addition reactions or using catalytic rather than stoichiometric reagents.

Reagent and Catalyst Recycling : Designing processes where catalysts, solvents, or unreacted starting materials can be efficiently recovered and reused.

Avoiding Protecting Groups : Designing syntheses that avoid the use of protecting groups, which add steps and generate waste.

Use of Green Solvents and Catalytic Methods in this compound Transformations

Solvents account for a significant portion of the material used in many chemical processes and are a major source of waste and environmental concern. The replacement of hazardous volatile organic compounds (VOCs) with greener alternatives is a key objective.

Green solvents are chosen based on factors like low toxicity, biodegradability, renewable sourcing, and low volatility. Promising alternatives to conventional solvents like dichloromethane or tetrahydrofuran (B95107) (THF) include:

Bio-based Solvents : Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene™, which are derived from renewable feedstocks like corncobs or cellulose, offer a more sustainable lifecycle.

Ionic Liquids (ILs) : These are salts with low melting points that have negligible vapor pressure, reducing air pollution and exposure risks. They can also act as both solvent and catalyst in some reactions.

Supercritical Fluids : Supercritical CO₂, for example, is a non-toxic, non-flammable solvent that can be easily removed from the reaction mixture by depressurization, facilitating product isolation and eliminating solvent waste.

Green SolventSourceKey AdvantagesPotential Applications
2-Methyltetrahydrofuran (2-MeTHF)Renewable (e.g., corncobs)Higher boiling point and lower water miscibility than THF, easier recovery.Organometallic reactions, substitutions
Cyrene™Renewable (cellulose)Biodegradable, dipolar aprotic alternative to NMP and DMF.Dispersions, organic synthesis
Ionic LiquidsSyntheticNegligible vapor pressure, high thermal stability, tunable propertiesCatalysis, extractions, electrochemistry
WaterNaturalNon-toxic, non-flammable, cheapReactions with water-soluble reagents, micellar catalysis. acs.org

Catalytic methods are fundamental to green chemistry because they allow for reactions to occur with high selectivity and at lower temperatures, using only a small amount of the catalyst, which is not consumed in the reaction. This reduces energy requirements and minimizes the formation of byproducts. For transformations involving CF₃NC, developing catalytic routes for its synthesis or its use in subsequent reactions (e.g., cycloadditions, insertions) would be a significant step toward sustainability.

Energy Efficiency Considerations in this compound Processes

Energy efficiency is the practice of using less energy to achieve the same output, which reduces both operational costs and environmental footprint. In chemical manufacturing, this involves optimizing reaction conditions and exploring alternative energy sources.

Key strategies for improving energy efficiency in chemical processes relevant to CF₃NC include:

Catalysis : As mentioned, catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thereby saving significant energy.

Process Intensification : This involves developing smaller, more efficient reactors, such as microreactors or continuous-flow systems. These systems offer superior heat and mass transfer, leading to faster reaction times, higher yields, and better safety profiles, all of which contribute to reduced energy consumption per unit of product. consensus.app

Alternative Energy Sources : Microwave irradiation and ultrasound (sonication) can provide energy to a reaction more efficiently than conventional conductive heating. These techniques can dramatically shorten reaction times from hours to minutes, leading to substantial energy savings.

By systematically applying these green chemistry principles, the synthesis and application of this compound can be made safer, more efficient, and environmentally sustainable.

Emerging Research Directions and Future Challenges for Trifluoromethylisocyanide

Integration of Trifluoromethylisocyanide (B13736015) in Materials Science and Polymer Chemistry

The incorporation of trifluoromethyl groups into polymers can significantly enhance their properties, including thermal stability, chemical resistance, and optical clarity. polyacs.org this compound presents a direct route to introduce the CF₃ group into polymer backbones or as pendant groups.

One of the most promising areas is the synthesis of novel fluorinated polymers. Due to its high reactivity, this compound can undergo polymerization, although this process can be challenging to control as it can occur even at temperatures below its -80 °C boiling point. wikipedia.org Future research will likely focus on developing controlled polymerization techniques to produce well-defined poly(this compound)s. These polymers are expected to exhibit unique properties, making them suitable for specialized applications in extreme environments.

Another key direction is the use of this compound as a monomer in copolymerization reactions. By combining it with other monomers, a wide range of new polymers with tunable properties can be created. For instance, incorporating CF₃NC into existing polymer structures could lead to materials with low surface energy, high gas permeability, and specific optical properties. Research into the copolymerization of CF₃NC with monomers like acrylates or styrenes could yield advanced materials for coatings, membranes, and optical devices.

The surface modification of materials is another area where this compound could have a significant impact. Grafting CF₃NC onto the surfaces of other polymers or inorganic materials can dramatically alter their surface properties, rendering them hydrophobic, oleophobic, or chemically resistant. researchgate.net This could be particularly useful in creating self-cleaning surfaces, anti-fouling coatings, and advanced biomedical materials.

The potential benefits of incorporating the trifluoromethyl group are highlighted by comparing polymers with and without this functional group. For example, the fluorination of polymer donors in solar cells by replacing a methyl group with a trifluoromethyl group has been shown to lower the HOMO energy level and increase light absorption, nearly doubling the power conversion efficiency. rsc.org

Table 1: Potential Applications of this compound-based Polymers

Application AreaPotential Advantage of CF₃NC Integration
Aerospace Enhanced thermal and oxidative stability. mdpi.com
Microelectronics Low dielectric constant materials for insulation.
Biomaterials Improved biocompatibility and resistance to degradation.
Coatings High hydrophobicity and chemical resistance. researchgate.net
Membranes Tunable gas separation properties.

Novel Applications in Photochemistry and Electrochemistry

The unique electronic nature of the trifluoromethyl group makes CF₃NC a compelling candidate for applications in photochemistry and electrochemistry. Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and the introduction of fluorine-containing groups can significantly influence the properties of organic molecules. mdpi.comsemanticscholar.org

In photochemistry, this compound could serve as a ligand in novel photocatalysts. Its strong π-acceptor properties are similar to carbon monoxide, suggesting it could be used to tune the electronic and photophysical properties of metal complexes. wikipedia.org These novel catalysts could enable new chemical transformations or improve the efficiency of existing ones. Furthermore, the direct photolysis of CF₃NC could be explored as a source of trifluoromethyl radicals for trifluoromethylation reactions, a critical process in medicinal chemistry. globethesis.com

In the field of electrochemistry, this compound offers several intriguing possibilities. Electrochemical synthesis is considered a green and efficient method in organic chemistry. researchgate.net The isocyanide group is electrochemically active, and its reduction or oxidation can trigger a variety of chemical reactions. The electrochemical behavior of CF₃NC could be harnessed for the synthesis of complex trifluoromethyl-containing molecules. For instance, the electrochemical trifluoromethylation of 2-isocyanobiaryls has been successfully demonstrated using other trifluoromethyl sources, yielding 6-(trifluoromethyl)phenanthridines. rsc.org This suggests that CF₃NC could potentially be used in similar electrochemical cyclization or addition reactions.

The development of sensors is another promising application. The isocyanide group can bind to metal surfaces, and the presence of the trifluoromethyl group would significantly alter the electronic properties of the resulting self-assembled monolayer. This could be exploited to create highly sensitive and selective electrochemical sensors for a variety of analytes.

Table 2: Emerging Photochemical and Electrochemical Applications

FieldApplicationRationale
Photoredox Catalysis Novel LigandStrong π-acceptor properties can tune catalyst performance. wikipedia.org
Organic Synthesis Radical SourcePhotolysis could generate trifluoromethyl radicals for synthesis. researchgate.net
Electrosynthesis Reactive PrecursorEnables the synthesis of trifluoromethylated heterocycles. rsc.orgrsc.org
Sensors Surface ModificationAlters electronic properties of sensor surfaces for enhanced detection.

Development of Advanced Analytical Techniques for this compound Detection and Quantification

The high reactivity and volatility of this compound present significant challenges for its detection and quantification. The development of robust and sensitive analytical methods is crucial for both fundamental research and potential industrial applications.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds. nih.gov For this compound, GC coupled with a mass spectrometer (GC-MS) would be the method of choice for unambiguous identification and quantification. cdc.gov The development of specific GC methods, including the optimization of column type, temperature programming, and sample introduction techniques, will be essential. Given the compound's reactivity, inert sample pathways will be necessary to prevent degradation during analysis.

High-performance liquid chromatography (HPLC) could also be adapted for the analysis of this compound, particularly for monitoring reactions in the liquid phase. researchgate.net This would likely involve derivatization of the isocyanide to a less volatile and more easily detectable compound.

Spectroscopic techniques will also play a vital role. Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic isocyanide stretching frequency, which is sensitive to the electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, will be indispensable for characterizing this compound and its reaction products.

Given the potential for trace-level detection needs, more advanced techniques may be required. These could include methods based on cavity ring-down spectroscopy or photoionization detection, which offer very high sensitivity for specific molecules. tezu.ernet.in The development of specialized sensors, perhaps based on surface-enhanced Raman spectroscopy (SERS) or quartz crystal microbalances, could provide real-time monitoring capabilities.

Table 3: Analytical Techniques for this compound

TechniquePurposeKey Considerations
GC-MS Identification & QuantificationVolatility, reactivity, need for inert system. cdc.gov
HPLC Reaction MonitoringMay require derivatization. researchgate.net
¹⁹F NMR Structural CharacterizationHigh sensitivity to the fluorine environment.
IR Spectroscopy Functional Group IDDetection of the characteristic isocyanide stretch.
Advanced Sensors Real-time MonitoringDevelopment of specific and sensitive sensor platforms.

Addressing Challenges in Scalability and Industrial Implementation of this compound Chemistry

While this compound holds considerable promise, its transition from a laboratory curiosity to an industrially relevant chemical faces several significant hurdles. The primary challenge is its synthesis and handling. The compound is highly reactive and has a low boiling point, making its storage and transportation difficult. wikipedia.org Its tendency to polymerize, even at low temperatures, further complicates its handling on a large scale.

Developing a safe, scalable, and cost-effective synthesis route is paramount. Current laboratory-scale syntheses may not be suitable for industrial production. Future research must focus on developing robust synthetic protocols that minimize the use of hazardous reagents and are amenable to continuous flow processes, which can offer better control over reaction conditions and improve safety.

The toxicity of isocyanides is another major concern. Although the specific toxicological profile of this compound is not extensively documented, many isocyanides are known to be toxic. nih.gov A thorough toxicological evaluation will be necessary before any large-scale application can be considered. The development of safe handling procedures and effective containment strategies will be essential for industrial implementation.

Furthermore, the cost of fluorinated raw materials can be high, which could impact the economic viability of this compound-based products. Research into more economical fluorination methods and the efficient use of fluorine-containing reagents will be crucial. The chemical industry is increasingly focused on sustainability, so any new process will need to be evaluated for its environmental impact, including energy consumption and waste generation. prochemindustries.com

Interdisciplinary Research Synergies Involving this compound

The full potential of this compound can only be realized through collaborative efforts across multiple scientific disciplines. The complex challenges associated with this molecule necessitate a synergistic approach that combines expertise from different fields.

Organic and Inorganic Chemists will be at the forefront of developing new synthetic methods for this compound and exploring its reactivity. They will design and create novel molecules and materials based on this building block.

Polymer Chemists and Materials Scientists will focus on harnessing the unique properties of this compound to create advanced polymers and materials with tailored functionalities. ufl.eduyoutube.com This includes developing controlled polymerization techniques and characterizing the resulting materials.

Electrochemists and Photochemists will investigate the electrochemical and photochemical properties of this compound, developing new catalytic systems and synthetic methodologies. youtube.com

Analytical Chemists are needed to develop the sensitive and reliable analytical methods required for the detection and quantification of this challenging molecule, which will be crucial for quality control and safety monitoring. researchgate.net

Chemical Engineers will play a critical role in translating laboratory-scale syntheses into safe and efficient industrial processes. Their expertise in reactor design, process optimization, and safety engineering will be essential for overcoming the challenges of scalability. pmarketresearch.com

Computational Chemists can provide valuable insights into the properties and reactivity of this compound through theoretical modeling. This can help guide experimental efforts and accelerate the discovery of new applications.

By fostering collaboration between these diverse fields, the scientific community can effectively address the challenges and unlock the full potential of this compound, paving the way for innovations in materials science, catalysis, and beyond.

Q & A

Basic Research Questions

Q. How can researchers synthesize trifluoromethylisocyanide with high purity, and what are common pitfalls in its isolation?

  • Methodological Answer : this compound is synthesized via reactions involving carbazolyldiamines and tetrachloromonospirophosphazenes in tetrahydrofuran (THF), with triethylamine as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography. Key pitfalls include incomplete removal of triethylammonium chloride salts and solvent residues, which can affect ligand stability. Ensure rigorous vacuum drying and use inert atmospheres to prevent decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound and its metal complexes?

  • Methodological Answer : Infrared (IR) spectroscopy identifies isocyanide ligand coordination modes (e.g., bridging vs. terminal) by analyzing C≡N stretching frequencies (typically 2100–2200 cm⁻¹). Solid-state characterization requires X-ray crystallography to confirm bridging positions, while solution-phase behavior is validated via ¹³C NMR, where deshielded isocyanide carbon signals (~150–160 ppm) indicate metal coordination. Cross-validate with elemental analysis to confirm stoichiometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Conduct a hazard analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Use chemical safety goggles, nitrile gloves, and fume hoods to mitigate exposure risks. Dispose of waste via neutralization (e.g., with ethanol/water mixtures) and adhere to local regulations. Document near-miss incidents to refine risk assessments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound’s coordination behavior between solid-state and solution-phase studies?

  • Methodological Answer : Bridging coordination observed in crystallography (solid state) may differ from dynamic equilibria in solution. Use variable-temperature ¹³C NMR to detect exchange processes and diffusion-ordered spectroscopy (DOSY) to assess aggregation. Computational modeling (DFT or MD simulations) can reconcile structural differences by evaluating ligand mobility and solvent effects .

Q. What experimental designs are optimal for studying this compound’s reactivity in transition-metal-catalyzed reactions?

  • Methodological Answer : Employ a factorial design to test variables (e.g., metal centers, solvents, temperatures). For example, compare Fe(CO)₃ vs. Ru complexes in THF vs. acetonitrile. Use in situ IR spectroscopy to track reaction intermediates. Validate reproducibility via triplicate runs and statistical analysis (e.g., ANOVA). Reference the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure hypothesis-driven workflows .

Q. How should researchers address contradictory data on this compound’s stability under oxidative conditions?

  • Methodological Answer : Contradictions may arise from trace impurities (e.g., moisture or oxygen). Implement strict Schlenk-line techniques for air-sensitive experiments. Use cyclic voltammetry to quantify oxidative stability and electron paramagnetic resonance (EPR) to detect radical intermediates. Compare results with fluorinated analogs (e.g., CF₃NC vs. CF₃CN) to isolate electronic effects .

Q. What strategies enhance the reproducibility of this compound-based catalytic systems in peer-reviewed studies?

  • Methodological Answer : Document synthetic procedures using the CHMinf format for chemical reproducibility. Share raw spectral data (e.g., .jdx files for IR/NMR) in supplementary materials. Use standardized catalysts (e.g., Fe₃(CO)₁₁(CF₃NC)) from reputable suppliers like Sigma-Aldrich. Reference IUPAC guidelines for ligand nomenclature and reporting .

Data Presentation and Publication Guidelines

Q. How should researchers present complex coordination chemistry data for this compound in manuscripts?

  • Methodological Answer : Use tables to compare crystallographic data (bond lengths, angles) across metal complexes. For figures, highlight key structural motifs (e.g., bridging isocyanides) with color-coded schematics. Avoid overcrowding graphics with chemical structures; prioritize clarity using tools like ChemDraw. Adhere to journal-specific guidelines (e.g., Med. Chem. Commun. limits figures to 2–3 structures) .

Q. What frameworks assist in formulating hypothesis-driven research questions for this compound studies?

  • Methodological Answer : Apply the PICO framework (Population: ligand-metal systems; Intervention: reaction conditions; Comparison: alternative ligands; Outcome: catalytic efficiency) to define scope. Use the FINER criteria to evaluate feasibility (e.g., ligand availability) and novelty (e.g., unexplored metal centers). Pilot studies using microreactors can pre-screen hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.